Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic ether carboxylate characterized by a unique 1-oxaspiro[2.3]hexane core. The compound features a spiro junction at the hexane ring, with methyl groups at positions 4 and 5, and a propan-2-yl (isopropyl) substituent at position 2. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol. The spirocyclic architecture and steric effects imposed by the substituents influence its physicochemical properties, including solubility, reactivity, and crystallinity. Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELXL being widely used for refinement .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-7(2)12(10(13)14-5)11(15-12)6-8(3)9(11)4/h7-9H,6H2,1-5H3 |
InChI Key |
LAHYEVNJBILBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Spirocyclization via Epoxide Ring Expansion and Alkylation
One common approach involves the formation of the oxaspiro ring through epoxide ring expansion or rearrangement reactions. The process generally starts from suitably substituted cyclobutane or cyclopropane derivatives bearing functional groups that facilitate ring closure.
- Starting Materials: Substituted cyclobutanones or cyclopropanones with methyl and isopropyl substituents.
- Key Reagents: Strong bases such as lithium diisopropylamide (LDA) in aprotic solvents promote deprotonation and facilitate nucleophilic attack on epoxide intermediates.
- Reaction Conditions: Low temperatures (-78 °C to 0 °C) to control regio- and stereoselectivity.
- Mechanism: The nucleophilic attack on an epoxide ring leads to ring expansion forming the oxaspiro ring, followed by esterification to install the methyl carboxylate group.
Esterification
The final step involves esterification to form the methyl carboxylate:
- Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under inert atmosphere.
- Result: Formation of the methyl ester functional group at the 2-position of the oxaspirohexane ring.
A representative synthetic scheme based on reported methodologies is summarized below:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Preparation of substituted cyclobutanone | Starting from 3-methylcyclobutanone derivatives | Substituted cyclobutanone intermediate |
| 2 | Epoxidation and ring expansion | Use of m-CPBA or peracid; base-mediated ring expansion | Formation of oxaspiro[2.3]hexane ring |
| 3 | Alkylation | Isopropyl bromide with LDA or organometallic reagent | Introduction of 2-(propan-2-yl) substituent |
| 4 | Esterification | Methanol, acid catalyst, reflux | Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
- Purity: Typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
- Yields: Overall yields for the multi-step synthesis range from 40% to 60%, depending on reaction optimization.
- Physical State: The compound is usually obtained as a colorless to pale yellow liquid.
- The preparation demands high-purity reagents and strictly controlled reaction parameters to avoid side reactions such as polymerization or over-alkylation.
- The spirocyclic structure imparts unique reactivity, necessitating careful handling during synthesis.
- Although industrial-scale synthesis details are limited, laboratory-scale methods provide a robust framework for further development.
- Potential applications in medicinal chemistry as intermediates for biologically active compounds encourage ongoing research into improved synthetic routes.
| Property | Value |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1861060-71-0 |
| Physical State | Colorless to pale yellow liquid |
| Synthetic Yield | 40–60% (overall multi-step synthesis) |
| Key Synthetic Techniques | Epoxide ring expansion, alkylation, esterification |
| Analytical Methods | NMR, MS, IR |
The synthesis of this compound is achieved through a multi-step organic synthesis involving epoxide ring expansion to form the oxaspiro ring, selective alkylation to introduce the isopropyl group, and esterification to install the methyl carboxylate functionality. The process requires careful control of reaction conditions and reagent purity to ensure high yield and product integrity. The compound’s unique spirocyclic structure offers valuable opportunities for further chemical transformations and applications in synthetic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds.
Scientific Research Applications
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 4,5-Dimethyl vs. 4,4-Dimethyl Isomer
A closely related structural isomer, methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS: 1871586-28-5), shares the same molecular formula (C₁₂H₂₀O₃ ) and weight (212.29 g/mol ) but differs in the placement of methyl groups (4,4-dimethyl vs. 4,5-dimethyl). Key differences include:
- Steric Effects : The 4,5-dimethyl arrangement in the target compound introduces greater steric hindrance around the spiro center compared to the 4,4-dimethyl isomer. This may reduce conformational flexibility and alter reactivity in substitution or addition reactions.
- Graph set analysis, as described by Bernstein et al., could elucidate differences in hydrogen-bonding networks .
Substituent Effects: Propan-2-yl vs. Chloro Analog
The chloro analog , methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate , replaces the propan-2-yl group with a chlorine atom. Key comparisons include:
- Molecular Weight : The chloro analog has a higher molecular weight (~248.70 g/mol , estimated for C₁₁H₁₇ClO₃ ) compared to the target compound (212.29 g/mol ).
- Stability : Chlorine’s electronegativity may reduce thermal stability compared to the bulkier, less polar propan-2-yl group.
Crystallinity and Pharmacopeial Standards
The target compound’s crystallinity may be influenced by its substituents. For example:
- The propan-2-yl group’s bulkiness could disrupt hydrogen-bonding networks, leading to less ordered crystalline structures compared to analogs with smaller substituents.
- Pharmacopeial standards, such as those outlined in 〈695〉 Crystallinity, require rigorous testing for pharmaceutical applications.
Data Tables
Table 1: Comparative Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 4,5-dimethyl, propan-2-yl | C₁₂H₂₀O₃ | 212.29 | Ester, Spirocyclic |
| 4,4-Dimethyl Isomer | 4,4-dimethyl, propan-2-yl | C₁₂H₂₀O₃ | 212.29 | Ester, Spirocyclic |
| Chloro Analog | 4,5-dimethyl, Cl | C₁₁H₁₇ClO₃ | ~248.70 | Ester, Chloro, Spirocyclic |
Table 2: Hypothetical Reactivity and Stability Comparison
| Compound | Reactivity (Electrophilicity) | Thermal Stability | Crystallinity Potential |
|---|---|---|---|
| Target Compound | Moderate | High | Moderate |
| 4,4-Dimethyl Isomer | Moderate | High | High (predicted) |
| Chloro Analog | High | Moderate | Low (predicted) |
Biological Activity
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumoral, antimicrobial, and antioxidative activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₁₈O₃ and features a unique spirocyclic structure that contributes to its biological activity. The oxaspiro configuration is particularly relevant as it influences the compound's interaction with biological targets.
Antitumoral Activity
Research indicates that this compound exhibits notable antitumoral properties. A study utilizing the MTT assay demonstrated that this compound inhibited the growth of various tumor cell lines. The results showed a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 50 |
| MCF-7 (breast cancer) | 75 |
| A549 (lung cancer) | 60 |
This data highlights its effectiveness across different cancer types, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Antimicrobial Activity
In addition to its antitumoral effects, the compound has shown promising antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 µg/mL. This suggests that this compound may serve as a potential antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 1,000 |
| Escherichia coli | 800 |
| Bacillus subtilis | 900 |
These findings indicate that the compound could be beneficial in treating infections caused by resistant bacterial strains.
Antioxidative Activity
The antioxidative capacity of this compound has also been explored. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
A comprehensive study published in the Bulletin of the Korean Chemical Society examined the biological activities of this compound extracted from Trichocolea hatcheri, a New Zealand liverwort. The study confirmed its growth inhibitory effects against tumor cells and highlighted its potential applications in both cancer therapy and as an antimicrobial agent .
Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the molecular structure were found to improve both antitumoral and antimicrobial efficacy, suggesting avenues for drug development .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, and what catalytic methods are effective?
- Methodological Answer : The synthesis of spirocyclic compounds like this requires precise control over stereochemistry and ring strain. Nickel-catalyzed spiroannulation has been effective for related methylenespiro[2.3]hexanes, enabling selective cyclopropane formation and functionalization . Challenges include avoiding side reactions (e.g., dimerization) and optimizing reaction conditions (solvent, temperature) to stabilize reactive intermediates. Multi-step protocols involving protecting group strategies (e.g., acetoxylation) may also be necessary, as seen in analogous spirocyclic ester syntheses .
Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the spirocyclic core and substituent positions. SHELX programs are robust for small-molecule structures, even with twinned or high-symmetry crystals .
- NMR spectroscopy : Employ - and -NMR to identify methyl (δ 1.0–1.5 ppm) and ester (δ 3.6–3.8 ppm) groups, with 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents.
- Mass spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., CHO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structure elucidation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To reconcile
- Use DFT calculations to model solution-state conformers and compare computed NMR chemical shifts with experimental data .
- Apply SHELXL refinement with twinning or disorder models to address crystallographic ambiguities, especially for flexible substituents like the propan-2-yl group .
- Cross-validate using variable-temperature NMR to detect equilibrium between conformers .
Q. What strategies are effective for analyzing the stereochemical configuration of the spirocyclic core in this compound?
- Methodological Answer :
- X-ray crystallography : Assign absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to distinguish enantiomers, particularly if crystals are unavailable .
- Stereochemical retention studies : Track configuration during derivatization (e.g., ester hydrolysis) via chiral HPLC or Mosher’s ester analysis .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Model interactions with target proteins (e.g., enzymes) using the spirocyclic core as a rigidity-inducing scaffold.
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data. For example, electron-donating methyl groups may stabilize transition states in enzyme inhibition .
- Molecular dynamics (MD) : Simulate conformational stability in physiological environments to prioritize synthetically accessible derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in spirocyclic ester functionalization?
- Methodological Answer : Contradictions (e.g., unexpected regioselectivity) may stem from solvent polarity or catalyst choice.
- Mechanistic probing : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps.
- In situ monitoring : Employ techniques like ReactIR to detect transient intermediates during reactions .
- Comparative studies : Benchmark against structurally simpler analogs (e.g., non-spiro esters) to isolate steric/electronic contributions .
Experimental Design Considerations
Q. What precautions are critical for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
- Methodological Answer :
- Use Schlenk techniques or gloveboxes for reactions involving organometallic catalysts (e.g., Ni complexes) .
- Stabilize intermediates with Lewis acids (e.g., Mg(OTf)) to prevent hydrolysis of the ester group.
- Monitor reaction progress with TLC or GC-MS to minimize decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
